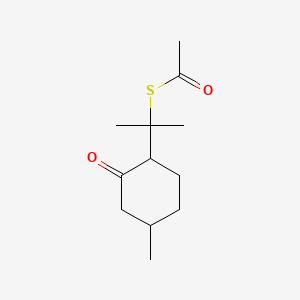
3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(フラン-2-イル)-4-((4-ヒドロキシ-3,5-ジメトキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオンは、トリアゾール誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
3-(フラン-2-イル)-4-((4-ヒドロキシ-3,5-ジメトキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオンの合成は、一般的に次のステップが含まれます。
トリアゾール環の形成: これは、ヒドラジン誘導体を、二硫化炭素と適切なアルデヒドまたはケトンを還流条件下で反応させることで実現できます。
フラン環の導入: フラン環は、適切な前駆体を含む環化反応によって導入することができます。
4-ヒドロキシ-3,5-ジメトキシベンズアルデヒドとの縮合: このステップには、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、トリアゾール中間体を4-ヒドロキシ-3,5-ジメトキシベンズアルデヒドと縮合させることが含まれます。
工業的製造方法
この化合物の工業的製造方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器、溶媒のリサイクル、その他のグリーンケミストリーの原則の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環またはヒドロキシル基で酸化反応を起こす可能性があります。
還元: 還元反応は、トリアゾール環またはイミン結合を標的とする場合があります。
置換: 置換反応は、トリアゾール環またはフラン環のさまざまな位置で発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、過酸化水素、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: ハロゲン化剤、求核剤、求電子剤は、置換反応で一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はフランノンまたはキノンを生成する可能性があり、還元はジヒドロ誘導体を生成する可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌、抗真菌、抗癌活性の可能性について研究されています。
医学: その生物学的活性のために、さまざまな病気の潜在的な治療薬。
工業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。一般的に、トリアゾール誘導体は、酵素、受容体、または核酸と相互作用し、生物学的経路の阻害または調節につながります。フラン基とベンジリデン基の存在は、結合親和性と特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
- 3-(フラン-2-イル)-4-アミノ-1H-1,2,4-トリアゾール-5(4H)-チオン
- 4-((4-ヒドロキシ-3,5-ジメトキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオン
独自性
3-(フラン-2-イル)-4-((4-ヒドロキシ-3,5-ジメトキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオンにおけるフラン環と4-ヒドロキシ-3,5-ジメトキシベンジリデン基のユニークな組み合わせは、他のトリアゾール誘導体と比較して、独自の生物学的活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 3-(Furan-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The unique combination of the furan ring and the 4-hydroxy-3,5-dimethoxybenzylidene group in 3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
特性
CAS番号 |
478253-75-7 |
|---|---|
分子式 |
C15H14N4O4S |
分子量 |
346.4 g/mol |
IUPAC名 |
3-(furan-2-yl)-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O4S/c1-21-11-6-9(7-12(22-2)13(11)20)8-16-19-14(17-18-15(19)24)10-4-3-5-23-10/h3-8,20H,1-2H3,(H,18,24)/b16-8+ |
InChIキー |
CZBACVXZWLYUEQ-LZYBPNLTSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)
![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)

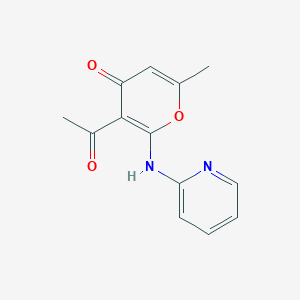

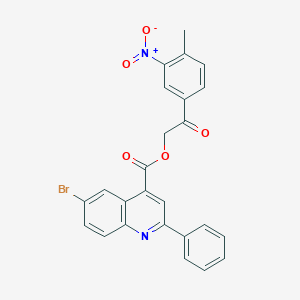
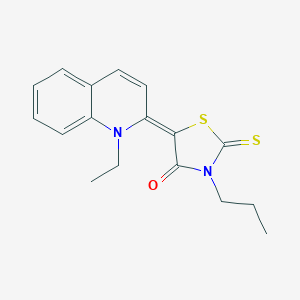
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
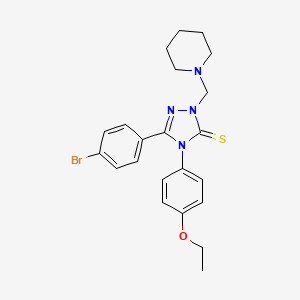
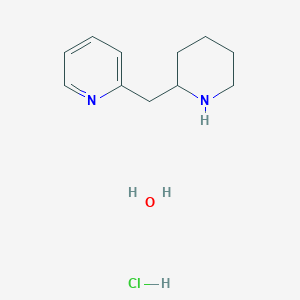
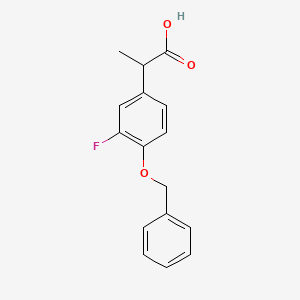
![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)
